1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea, commonly known as JNJ-26481585, is a small molecule inhibitor of the histone deacetylase (HDAC) enzyme. HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, which can lead to changes in chromatin structure and gene transcription. JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Mécanisme D'action
JNJ-26481585 inhibits the activity of 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea enzymes by binding to their active sites and preventing them from removing acetyl groups from histone proteins. This leads to changes in chromatin structure and gene transcription, which can result in the induction of cell death in cancer cells.
Biochemical and Physiological Effects:
JNJ-26481585 has been shown to have significant anti-tumor activity in preclinical studies, both in vitro and in vivo. It has been shown to induce cell cycle arrest, apoptosis, and differentiation in various types of cancer cells, including leukemia, lymphoma, breast cancer, and lung cancer. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of JNJ-26481585 is that it has been shown to have potent anti-tumor activity in preclinical studies, making it a promising candidate for further development as a cancer therapy. However, one limitation of JNJ-26481585 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several potential future directions for research on JNJ-26481585. One area of interest is the development of combination therapies that use JNJ-26481585 in conjunction with other anti-cancer agents, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to JNJ-26481585 treatment. Additionally, further preclinical studies are needed to better understand the mechanism of action of JNJ-26481585 and its potential therapeutic applications in other diseases beyond cancer.
Méthodes De Synthèse
JNJ-26481585 can be synthesized using a multi-step process that involves the condensation of 4-hydroxycyclohexanone with 6-morpholin-4-ylpyridin-3-ylmethanol to form an intermediate, which is then treated with urea and a base to yield the final product. The synthesis of JNJ-26481585 has been described in detail in several publications.
Applications De Recherche Scientifique
JNJ-26481585 has been studied extensively for its potential therapeutic applications in cancer and other diseases. 1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea inhibitors like JNJ-26481585 have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, leading to their death. JNJ-26481585 has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Propriétés
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O3/c22-15-4-2-14(3-5-15)20-17(23)19-12-13-1-6-16(18-11-13)21-7-9-24-10-8-21/h1,6,11,14-15,22H,2-5,7-10,12H2,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKWDFVYJXXHBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCC2=CN=C(C=C2)N3CCOCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxycyclohexyl)-3-[(6-morpholin-4-ylpyridin-3-yl)methyl]urea |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.